4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid
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Overview
Description
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a sulfamoyl group, and a thiocarbamoylamino linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridin-2-ylsulfamoyl Intermediate: This step involves the reaction of pyridine-2-sulfonyl chloride with an appropriate amine to form the pyridin-2-ylsulfamoyl intermediate.
Coupling with 4-Aminobenzoic Acid: The intermediate is then coupled with 4-aminobenzoic acid under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or thiocarbamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]amino]benzoic acid
- 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]carbamoylamino]benzoic acid
- 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]methylamino]benzoic acid
Uniqueness
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]thiocarbamoylamino]benzoic acid is unique due to the presence of the thiocarbamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
6637-37-2 |
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Molecular Formula |
C19H16N4O4S2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[[4-(pyridin-2-ylsulfamoyl)phenyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H16N4O4S2/c24-18(25)13-4-6-14(7-5-13)21-19(28)22-15-8-10-16(11-9-15)29(26,27)23-17-3-1-2-12-20-17/h1-12H,(H,20,23)(H,24,25)(H2,21,22,28) |
InChI Key |
USKLIJOJKWFTOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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